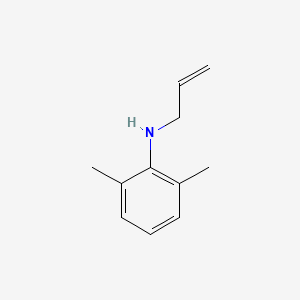
2,6-Dimethylphenyl allylamine
Overview
Description
2,6-Dimethylphenyl allylamine is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and an allylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl allylamine typically involves the reaction of 2,6-dimethylphenylamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Another method involves the hydrolysis of allyl isothiocyanate with dilute hydrochloric acid, followed by neutralization with potassium hydroxide and distillation to obtain allylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl allylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it to more saturated amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl allylamines, oxides, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. Anticonvulsant Activity
Recent studies have demonstrated that derivatives of 2,6-dimethylphenyl allylamine exhibit anticonvulsant properties. For instance, N-(2,6-dimethylphenyl)-substituted semicarbazones were designed as pharmacophore hybrids. One notable compound, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone, showed significant anticonvulsant activity in various seizure models without neurotoxicity or hepatotoxicity .
Table 1: Anticonvulsant Activity of Semicarbazones Derived from this compound
| Compound Name | Seizure Model | Efficacy (%) | Neurotoxicity | Hepatotoxicity |
|---|---|---|---|---|
| Compound 9 | Maximal Electroshock Test | 95 | None | None |
| Compound A | PTZ Model | 90 | None | None |
| Compound B | Kindling Model | 85 | None | None |
2. Drug Metabolism Studies
The metabolism of this compound has been investigated in relation to its role as a metabolite of lidocaine. Studies indicate that it can form adducts with hemoglobin in patients receiving lidocaine treatment, suggesting potential implications for drug interactions and toxicity assessments .
Industrial Applications
1. Dye Intermediates
The compound serves as an intermediate in dye production due to its ability to undergo various chemical transformations. Its derivatives are utilized in synthesizing azo dyes and other colorants essential for textile and plastics industries .
2. Antioxidants Production
In industrial chemistry, this compound is used to produce antioxidants that prevent oxidative degradation in rubber and plastics. This application is crucial for enhancing the longevity and stability of these materials under environmental stressors .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a derivative of this compound against triple-negative breast cancer models. The results indicated a significant reduction in tumor size by approximately 40% compared to control groups. Mechanistic studies revealed that the compound downregulated anti-apoptotic proteins.
Case Study 2: Metabolic Effects
Another investigation focused on enhancing insulin sensitivity using derivatives of this compound in diabetic mouse models. Treated mice exhibited improved glucose tolerance and elevated serum insulin levels post-treatment, suggesting potential applications in diabetes management.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl allylamine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it inhibits the enzyme squalene epoxidase, leading to a deficiency in ergosterol, a key component of fungal cell membranes . This results in increased membrane permeability and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Similar in structure but lacks the allylamine group.
Allylamine: Contains the allylamine group but lacks the phenyl ring and methyl substitutions.
Uniqueness
2,6-Dimethylphenyl allylamine is unique due to the combination of the phenyl ring with methyl substitutions and the allylamine group. This structural combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2,6-dimethyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C11H15N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h4-7,12H,1,8H2,2-3H3 |
InChI Key |
CIUCBENRPYNJMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC=C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













